![molecular formula C57H100O6 B1241872 TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)
TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.
Aplicaciones Científicas De Investigación
1. Triacylglycerols Analysis in Different Tissues
A study by Guan et al. (2017) comprehensively analyzed triacylglycerols (TGs) in various tissues, including human plasma and liver tissues. This research is significant for understanding TG functions in diseases like cardiovascular and liver diseases. The study employed ultra-performance liquid chromatography and mass spectrometry for detailed analysis of TG species, including oxidized TG species, highlighting the importance of analyzing TG with specific fatty acid chain composition (Guan et al., 2017).
2. Dietary Importance of Triacylglycerol Structure
Innis (2011) reviewed the unique structures of human milk TG and their significance in infant nutrition. The study focuses on the stereo-specific positioning of fatty acids in milk TGs and how these structures, combined with digestive lipases, enable efficient digestion and absorption, particularly of saturated fats like 16:0. This research expands the understanding of fatty acids in infant diets beyond average compositions to the specific TG structures provided during early life (Innis, 2011).
3. Triacylglycerols in Human Milk
A study by Winter et al. (1993) analyzed the fatty acid composition of human milk TG species. This research found specific TGs to be more abundant than expected from random FA distribution, indicating a unique structuring of TGs in human milk. Such structuring has implications for infant nutrition and the role of specific TG structures in dietary formulations (Winter et al., 1993).
Propiedades
Nombre del producto |
TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6] |
|---|---|
Fórmula molecular |
C57H100O6 |
Peso molecular |
881.4 g/mol |
Nombre IUPAC |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,21,24-25,27,30,32,38,41,54H,4-15,17-18,20,22-23,26,28-29,31,33-37,39-40,42-53H2,1-3H3/b19-16-,24-21-,27-25-,32-30-,41-38-/t54-/m1/s1 |
Clave InChI |
ITWBZDOMDJKFCH-PXZCBWGVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



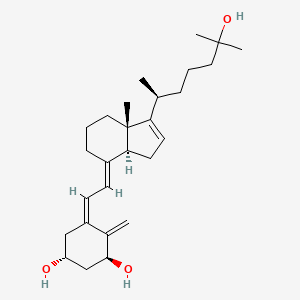
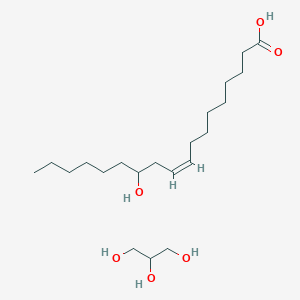
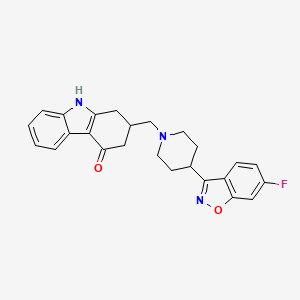
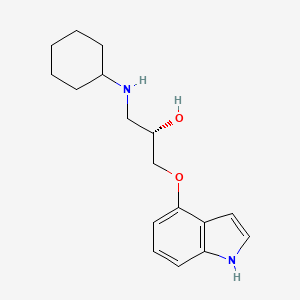
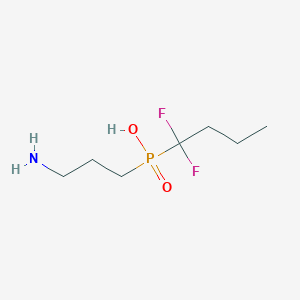
![2-(Morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one](/img/structure/B1241801.png)
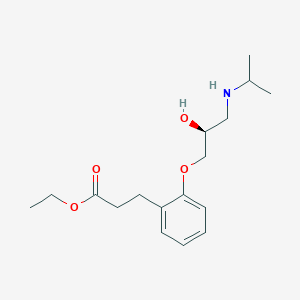
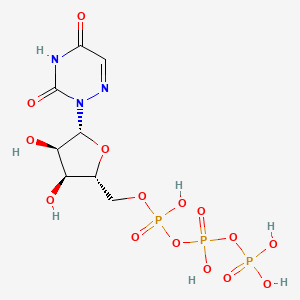
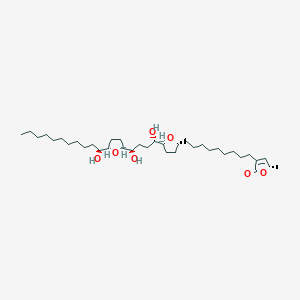
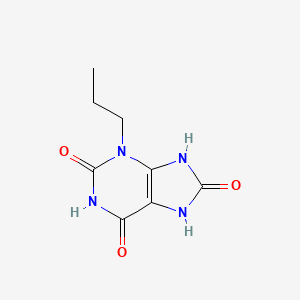
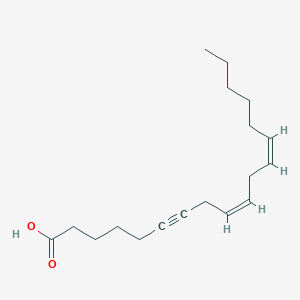
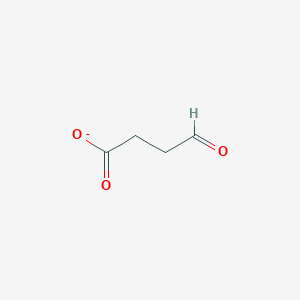
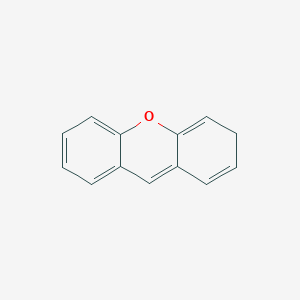
![1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea](/img/structure/B1241812.png)